

Confirming the Structure of 4-(Bromomethyl)benzo[d]dioxole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Bromomethyl)benzo[d]
[1,3]dioxole

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The 4-(bromomethyl)benzo[d]dioxole scaffold is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities from anticancer to antimicrobial. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comparative overview of the analytical techniques used to confirm the structure of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological efficacy of 4-(bromomethyl)benzo[d]dioxole derivatives is significantly influenced by the nature and position of substituents on the benzodioxole ring system. The following table summarizes the *in vitro* anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative evaluation.

Compound ID	Derivative	Target/Assay	Activity (IC ₅₀ /MIC)	Reference
1	N-aryl-5-(benzo[d][1,2-dioxol-5-ylmethyl]-4-(tert-butyl)thiazol-2-amine (C27)	HeLa (cervical cancer)	2.07 ± 0.88 μM	
2	N-aryl-5-(benzo[d][1,2-dioxol-5-ylmethyl]-4-(tert-butyl)thiazol-2-amine (C27)	A549 (lung cancer)	3.52 ± 0.49 μM	
3	N-aryl-5-(benzo[d][1,2-dioxol-5-ylmethyl]-4-(tert-butyl)thiazol-2-amine (C7)	A549 (lung cancer)	2.06 ± 0.09 μM	
4	N-aryl-5-(benzo[d][1,2-dioxol-5-ylmethyl]-4-(tert-butyl)thiazol-2-amine (C16)	MCF-7 (breast cancer)	2.55 ± 0.34 μM	
5	6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester	52 human tumor cell lines	10 ⁻⁷ to 10 ⁻⁵ M	[1]
6	(E)-N-((3,4-dihydro-2H-benzo[b][1]	E. coli FabH	1.6 μM	[4]

	[3]dioxepin-7-yl)methylene)hexadecan-1-amine			
7	(E)-N-((3,4-dihydro-2H-benzo[b][1,3]dioxepin-7-yl)methylene)hexadecan-1-amine	Bacterial strains	3.89-7.81 μM^{-1}	[4]
8	Benzodioxole carboxamide (2a)	Hep3B (liver cancer)	Potent	[2]
9	Benzodiazepine derivatives (7a and 7b)	Antioxidant (DPPH assay)	39.85 and 79.95 μM	[2]

Experimental Protocols

Accurate structural confirmation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the characterization of 4-(bromomethyl)benzo[d]dioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker AVANCE spectrometer (or equivalent) operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Sample Preparation:

- Weigh 5-10 mg of the synthesized compound.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- Transfer the solution to a clean NMR tube to a depth of about 4-5 cm.

¹H NMR Spectroscopy Protocol:

- Tune and shim the spectrometer to the sample.
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the proton environment.

¹³C NMR Spectroscopy Protocol:

- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
- Process the FID and perform Fourier transformation.
- Phase and baseline correct the spectrum.
- Analyze the chemical shifts to identify the different carbon environments (aliphatic, aromatic, carbonyl, etc.).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: Q Exactive mass spectrometer with an electrospray ionization (ESI) source (or equivalent).

Sample Preparation:

- Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture with 0.1% formic acid) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$.[\[5\]](#)

Protocol:

- Infuse the sample solution into the mass spectrometer at a flow rate of 10 $\mu\text{L}/\text{min}$.[\[5\]](#)
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
- Set the ESI source parameters: sheath gas flow rate (e.g., 5 units), capillary temperature (e.g., 320 °C), and spray voltage (e.g., 3.5 kV).[\[5\]](#)
- Record the full scan mass spectra.
- The presence of bromine atoms can be identified by the characteristic isotopic pattern of the molecular ion peak (M^+ and $\text{M}+2$ peaks with nearly equal intensity).
- Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Single Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic and molecular structure of a crystalline compound.

Instrumentation: Single-crystal X-ray diffractometer.

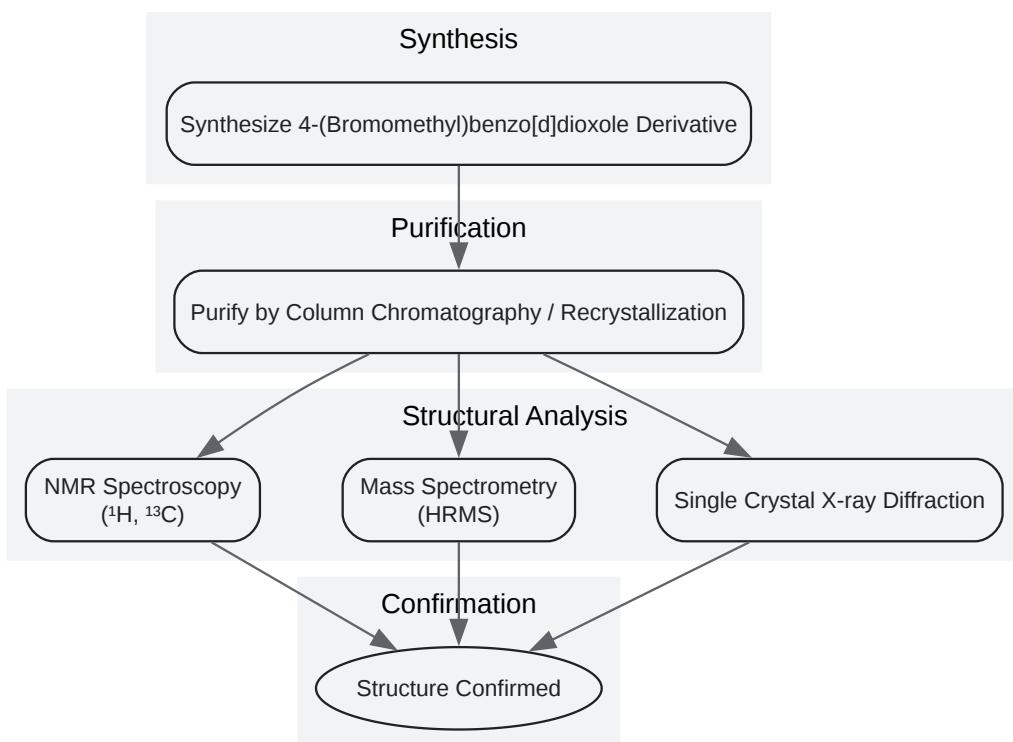
Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
 - Irradiate the crystal with a monochromatic X-ray beam.
 - Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) over a range of angles.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
 - Build a molecular model into the electron density map.
 - Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a satisfactory agreement is reached.

Visualizations

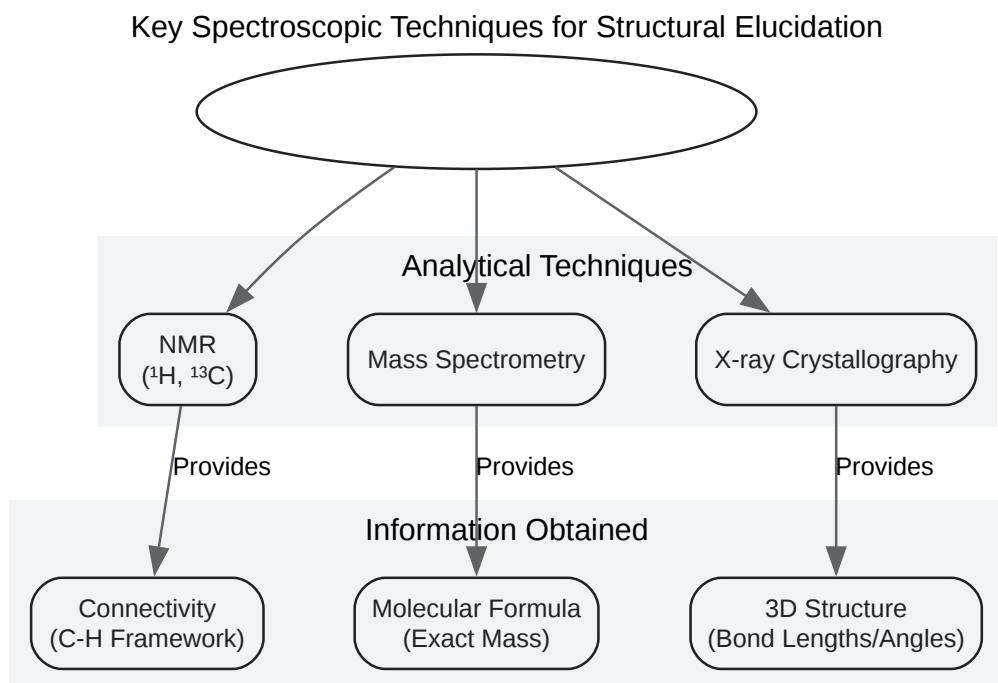
Experimental Workflow for Structure Confirmation

Experimental Workflow for Structure Confirmation

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Caption: Workflow for the synthesis and structural confirmation of 4-(Bromomethyl)benzo[d]dioxole derivatives.

Key Spectroscopic Techniques for Structural Elucidation



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